N-Chlorodimethylamine

Radical Chemistry Chlorination Kinetics Decanoic Acid Functionalization

N-Chlorodimethylamine (CAS 1585-74-6), also known as (CH3)2NCl, is a volatile organic chloramine with a molecular weight of 79.53 g/mol and a boiling point of approximately 31.1 °C at 760 mmHg. This compound serves as a reactive N-chloro species, functioning primarily as an electrophilic chlorinating agent and a source of aminium radicals under specific conditions.

Molecular Formula C2H6ClN
Molecular Weight 79.53 g/mol
CAS No. 1585-74-6
Cat. No. B072834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Chlorodimethylamine
CAS1585-74-6
SynonymsCHLORODIMETHYLAMINE
Molecular FormulaC2H6ClN
Molecular Weight79.53 g/mol
Structural Identifiers
SMILESCN(C)Cl
InChIInChI=1S/C2H6ClN/c1-4(2)3/h1-2H3
InChIKeyMAGVJLLHDZWQFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Chlorodimethylamine (CAS 1585-74-6): Technical Baseline and Identity for Procurement


N-Chlorodimethylamine (CAS 1585-74-6), also known as (CH3)2NCl, is a volatile organic chloramine with a molecular weight of 79.53 g/mol and a boiling point of approximately 31.1 °C at 760 mmHg . This compound serves as a reactive N-chloro species, functioning primarily as an electrophilic chlorinating agent and a source of aminium radicals under specific conditions [1]. Its reactivity profile is distinct from both inorganic chloramines and N-chloroamides, necessitating careful selection based on the desired mechanistic pathway [2].

Electrophilic chlorinating agent and aminium radical source
Low steric bulk supports substrate accessibility
Volatile organic chloramine for gas-phase or small-molecule studies

Why N-Chlorodimethylamine Cannot Be Replaced by Generic N-Chloroamines Without Process Revalidation


In-class substitution among N-chloroamines is not straightforward due to fundamental differences in steric hindrance, radical stability, and chlorination mechanisms. N-Chlorodimethylamine exhibits a unique combination of low steric bulk and high volatility compared to bulkier analogs like N-chloropiperidine or N-chloromorpholine, which directly impacts reaction kinetics and product selectivity in radical chain chlorinations [1]. Its reactivity towards nucleophiles follows a distinct kinetic profile that differs from both more stable N-chloroamides and less stable inorganic chloramines, making direct replacement without quantitative performance verification a significant risk to experimental reproducibility and process yield [2].

  • Steric and volatility profiles differ from N-chloropiperidine/morpholine, potentially shifting radical reaction outcomes.
  • Nucleophilic reactivity kinetics distinct from N-chloroamides and inorganic chloramines may not transfer directly.
  • Comparable propagation rate ranges do not guarantee identical product selectivity; process revalidation needed.

Quantitative Differentiation: N-Chlorodimethylamine vs. Comparators in Kinetics, Selectivity, and Byproduct Profile


Radical Chlorination Kinetics: N-Chlorodimethylamine vs. N-Chloropiperidine

In radical chain chlorination of decanoic acid in 2-4 M H2SO4/acetic acid at 30°C, N-chlorodimethylamine and N-chloropiperidine exhibit comparable kinetic behavior with propagation rate constants estimated between 7 × 10² and 1 × 10⁴ M⁻¹s⁻¹ [1]. The termination step involves self-reaction of aminium radicals with rate constants estimated between 6 × 10⁶ and 5 × 10⁷ M⁻¹s⁻¹ for both compounds [1]. This kinetic similarity establishes N-chlorodimethylamine as the less sterically hindered alternative when substrate accessibility favors smaller aminium radicals.

Radical Chlorination Kinetics
Head-to-head
kp 7×10²–1×10⁴ M⁻¹s⁻¹
same estimated range
Supports steric accessibility evaluation over N-chloropiperidine
Decanoic acid substrate, 2–4 M H₂SO₄/AcOH, 30°C
Radical Chemistry Chlorination Kinetics Decanoic Acid Functionalization

Hydrogen Abstraction Selectivity: N-Chlorodimethylamine vs. Molecular Chlorine

When used in photochlorination reactions of n-alkyltrimethylammonium chlorides in 15% CD3CO2D/85% H2SO4, N-chlorodimethylamine generates the dimethylaminium radical that exhibits polar sensitivity toward hydrogen abstraction similar to the chlorine atom but with significantly enhanced secondary/primary selectivity [1]. While molecular chlorine shows lower discrimination between secondary and primary C-H bonds under identical conditions, N-chlorodimethylamine provides markedly improved regiocontrol [1].

H Abstraction Selectivity
Head-to-head
Reported greater secondary/primary selectivity vs. Cl₂
Supports regioselective C–H functionalization over molecular chlorine
Photochlorination of n-alkyltrimethylammonium chlorides
Photochlorination Regioselectivity Aminium Radical

Formation Yield as Dominant Volatile DBP: N-Chlorodimethylamine vs. N-Chlorodiethylamine

During chlorination of 18 organic compounds containing dimethylamine or diethylamine functional groups at a Cl/P molar ratio of 8.0, N-chlorodimethylamine [(CH3)2NCl] and N-chlorodiethylamine [(C2H5)2NCl] were identified as the dominant volatile disinfection byproducts (DBPs) with formation yields ranging from 0.3% to 51.1% depending on precursor structure [1]. Both compounds were detected at ppb levels in actual chlorinated water samples, and reactivity studies confirmed that (CH3)2NCl exhibits reactivity similar to that of monochloramine toward phenol [1].

Volatile DBP Formation
Head-to-head
0.3–51.1% (precursor-dependent)
Reported analytical marker for organic chloramine DBP monitoring
Cl/P molar ratio 8.0, ppb detection in water samples
Water Treatment Disinfection Byproducts Analytical Chemistry

Reactivity with Phenolic Compounds: N-Chlorodimethylamine Within the N-Chloroamine Class

In a comprehensive kinetic study of halamine reactivity at near-neutral pH, N-chlorodimethylamine was evaluated alongside monochloramine, N-chloromethylamine, and several bromamine species [1]. The apparent second-order rate constants for reactions of organic chloramines with phenolic compounds (phenol and resorcinol) ranged from 10⁻⁴ to 10⁻¹ M⁻¹s⁻¹, with chloramines reacting via electrophilic aromatic substitution to form halogenated phenols [1]. For comparison, bromamines exhibited significantly higher reactivity with rate constants of 10¹ to 10² M⁻¹s⁻¹ [1].

Phenolic Reactivity Class
Class-level
10⁻⁴–10⁻¹ M⁻¹s⁻¹
Controllable electrophilic substitution vs. bromamines
2–6 orders slower than brominated analogs
Water Treatment Electrophilic Substitution Kinetics

Evidence-Backed Application Scenarios for N-Chlorodimethylamine Procurement


Regioselective Photochlorination in Complex Molecule Synthesis

Based on demonstrated enhanced secondary/primary hydrogen abstraction selectivity compared to molecular chlorine [1], N-chlorodimethylamine is the reagent of choice for photochlorination reactions requiring regiospecific C-H functionalization. Synthetic chemists working on alkaloid scaffolds, including steroid alkaloids such as demissidine via Hofmann-Löffler-Freytag cyclization, should procure this compound when positional selectivity is critical to overall yield.

Analytical Standard for Organic Chloramine Monitoring in Water Treatment

As a validated dominant volatile DBP with confirmed formation yields of 0.3-51.1% at Cl/P = 8.0 and detectable at ppb levels in real water samples [2], N-chlorodimethylamine serves as an essential analytical reference standard. Environmental laboratories and water quality research facilities should stock this compound for method development and calibration in MIMS or alternative analytical workflows targeting nitrogenous disinfection byproducts.

Radical Chain Chlorination of Carboxylic Acids with Controlled Kinetics

For researchers investigating radical-mediated C-H functionalization of aliphatic carboxylic acids in acidic media, N-chlorodimethylamine offers propagation rate constants in the range of 7 × 10² to 1 × 10⁴ M⁻¹s⁻¹ [3]. This kinetic profile, comparable to N-chloropiperidine but with reduced steric bulk, makes it suitable for substrates where aminium radical accessibility governs reaction efficiency.

Mechanistic Studies of SN2 Reactions at Nitrogen Centers

N-Chlorodimethylamine has been employed as a model substrate in comprehensive theoretical and computational studies of gas-phase SN2 reactions at nitrogen, examining inversion and retention mechanisms as well as leaving group ability [4]. Physical organic chemistry laboratories investigating nucleophilic substitution mechanisms should consider this compound as a well-characterized N-chloro electrophile for both experimental and computational validation.

Application
Selection Property
Validation Focus
Photochlorination selectivity studies
Aminium radical regiocontrol
Secondary/primary selectivity verification
Organic chloramine DBP monitoring
Volatile DBP analytical marker
ppb-level detection and calibration
Radical chain chlorination of carboxylic acids
Propagation kinetic profile
Aminium radical accessibility assessment
SN2 mechanism studies at nitrogen
Model N-chloro electrophile
Inversion/retention pathway validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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